Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate
Description
Structural Characterization and Nomenclature
Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate is a functionalized azetidine derivative characterized by a four-membered saturated heterocyclic ring containing one nitrogen atom. The structure features:
- 1-N-Boc protection : A tert-butyl carbamate group (N-Boc) at position 1 of the azetidine ring, ensuring stability and facilitating selective deprotection in synthetic workflows.
- 3-((Ethylamino)methyl) substituent : A secondary amine (ethylamino) attached via a methylene bridge at position 3, enabling further functionalization or conjugation with bioactive moieties.
IUPAC Name : tert-Butyl 3-((ethylamino)methyl)azetidine-1-carboxylate
Synonyms : N-Boc-3-((ethylamino)methyl)azetidine; 1-(tert-butoxycarbonyl)-3-((ethylamino)methyl)azetidine.
Position Within Azetidine-Derived Compound Families
This compound belongs to the broader class of N-functionalized azetidines , distinguished by its:
- Carbamate protection : The N-Boc group at position 1 contrasts with unprotected azetidines (e.g., tert-butyl 3-aminoazetidine-1-carboxylate, CAS 193269-78-2) or alternative protecting groups (e.g., tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate, CAS 1049730-81-5).
- Aminomethyl side chain : The ethylamino substituent at position 3 sets it apart from simpler derivatives like tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 398489-26-4) or methylideneazetidines.
Comparative Analysis of Azetidine Derivatives
Historical Context of Functionalized Azetidine Development
The development of azetidines with aminomethyl groups reflects advancements in heterocyclic synthesis and protective group chemistry :
- Early Synthesis : Azetidines were first synthesized via β-lactam reduction (e.g., LiAlH₄), but functionalization relied on post-cyclization modifications.
- Modern Approaches : The introduction of N-Boc protection in the 1980s enabled selective derivatization. For ethylaminomethyl azetidines, methods like reductive amination or nucleophilic substitution have been employed, leveraging carbodiimide-mediated couplings (e.g., EDCI/HOBT).
Properties
IUPAC Name |
tert-butyl 3-(ethylaminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-12-6-9-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIPEMZYPBLPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and ethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted azetidine derivatives .
Scientific Research Applications
Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. It may also interact with biological macromolecules such as proteins and nucleic acids, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Molecular Properties
The following table summarizes key structural and physicochemical properties of tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate and its analogues:
Key Observations:
- Substituent Effects on Molecular Weight: The ethylamino-methyl substituent increases molecular weight compared to simpler groups like ethynyl or hydroxyethyl.
- Reactivity: Bromoethyl and cyanomethylene derivatives are reactive handles for cross-coupling or cycloaddition reactions, whereas amino-methyl groups enable peptide coupling .
- Physical Properties : Hydroxyethyl and bromoethyl derivatives exhibit higher predicted boiling points (~287°C and ~264°C, respectively) compared to ethynyl analogues (228°C) .
Yield and Efficiency:
- The cyanomethylene derivative achieved a 72% yield under optimized conditions .
- tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate (precursor for glycosylation) was used in Ni-catalyzed carboboration with glycals, yielding boronate-containing azetidines for glycoside synthesis .
Biological Activity
Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group, an azetidine ring, and an ethylamino side chain, contributing to its unique reactivity and biological properties.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The compound's ability to inhibit tumor growth was observed in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment.
Neuroprotective Effects
This compound has shown promise in neuroprotection. Studies involving neuronal cultures exposed to neurotoxic agents revealed that the compound could reduce oxidative stress and inflammation, thereby protecting neuronal cells from damage. This effect is believed to be mediated through the modulation of signaling pathways associated with neuroinflammation.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Cell Membrane Interaction : The hydrophobic nature of the tert-butyl group enhances membrane permeability, allowing the compound to exert its effects on intracellular targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial activities.
- Receptor Modulation : Potential interactions with neurotransmitter receptors suggest a role in neuroprotection.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Anticancer Efficacy | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM after 48 hours. |
| Neuroprotection | Reduced ROS levels by 40% in neuronal cultures exposed to glutamate toxicity. |
Q & A
Q. What are the common synthetic routes for Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step reactions starting with azetidine derivatives. A common approach involves:
- Step 1 : Protection of the azetidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Introduction of the ethylaminomethyl group via nucleophilic substitution or reductive amination. For example, reacting with ethylamine in the presence of a reducing agent like sodium cyanoborohydride . Optimization focuses on solvent choice (e.g., anhydrous ether for moisture-sensitive steps), temperature control (0–25°C to minimize side reactions), and purification via column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry, particularly the ethylaminomethyl group and tert-butyl protection .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHNO with expected m/z) .
- HPLC : Quantifies purity (>95% for research-grade material) using reverse-phase columns and UV detection .
Q. How does the ethylaminomethyl group influence the compound’s reactivity in further derivatization?
The ethylaminomethyl moiety enhances nucleophilicity, enabling reactions like:
- Acylation : With activated esters (e.g., NHS esters) to form amides.
- Suzuki Coupling : For aryl group introduction, leveraging palladium catalysts . Steric hindrance from the tert-butyl group may slow reactions, requiring optimized catalysts (e.g., Pd(OAc) with SPhos ligand) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies often arise from substituent effects. For example:
- Hydroxy vs. Ethylaminomethyl Groups : Hydroxy analogs (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate) show lower receptor affinity due to reduced basicity, while ethylaminomethyl derivatives exhibit enhanced binding to amine-sensitive targets .
- Methodological Adjustments : Use isothermal titration calorimetry (ITC) to quantify binding constants and compare with computational docking (e.g., AutoDock Vina) to validate hypotheses .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Analyze stability of the compound in binding pockets (e.g., serotonin receptors) over 100-ns trajectories.
- QM/MM Calculations : Assess electronic interactions between the ethylaminomethyl group and catalytic residues (e.g., aspartic acid in proteases) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50% due to moderate logP ~2.1) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Racemization Risk : The azetidine ring’s strain increases susceptibility to epimerization at C3. Mitigation includes low-temperature reactions (<0°C) and chiral catalysts (e.g., BINAP-Ru complexes) .
- Purification : Simulated moving bed (SMB) chromatography separates enantiomers at scale .
Methodological Notes
- Stereochemical Analysis : Use X-ray crystallography (e.g., Rigaku XtaLAB Synergy) to resolve ambiguous NOE signals in NMR .
- Contradiction Resolution : Cross-validate biological data with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
